molecular formula C19H18N4O4 B214088 1-benzyl-3-nitro-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-5-carboxamide

1-benzyl-3-nitro-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-5-carboxamide

Katalognummer B214088
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: QNFZBHDGHLDFIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-benzyl-3-nitro-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-5-carboxamide, also known as BAY 41-2272, is a chemical compound that is widely used in scientific research. It is a potent activator of the soluble guanylate cyclase (sGC) enzyme, which plays a crucial role in various physiological processes such as vasodilation, platelet aggregation, and neurotransmission. BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction.

Wirkmechanismus

1-benzyl-3-nitro-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-5-carboxamide 41-2272 activates sGC by binding to its heme group and stabilizing the enzyme in its active conformation. This leads to an increase in the production of cGMP, which in turn activates protein kinase G (PKG) and other downstream signaling pathways. The activation of these pathways leads to various physiological effects, including vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle cells.
Biochemical and Physiological Effects
1-benzyl-3-nitro-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-5-carboxamide 41-2272 has been shown to have various biochemical and physiological effects, including:
- Vasodilation: 1-benzyl-3-nitro-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-5-carboxamide 41-2272 has potent vasodilatory effects on various blood vessels, including pulmonary, systemic, and coronary arteries. This makes it a potential therapeutic agent for diseases such as pulmonary hypertension and heart failure.
- Inhibition of platelet aggregation: 1-benzyl-3-nitro-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-5-carboxamide 41-2272 has been shown to inhibit platelet aggregation, which makes it a potential therapeutic agent for preventing thrombosis and other cardiovascular diseases.
- Relaxation of smooth muscle cells: 1-benzyl-3-nitro-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-5-carboxamide 41-2272 has been shown to relax smooth muscle cells in various organs, including the lungs, heart, and gastrointestinal tract. This makes it a potential therapeutic agent for various diseases, including asthma, pulmonary hypertension, and irritable bowel syndrome.

Vorteile Und Einschränkungen Für Laborexperimente

1-benzyl-3-nitro-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-5-carboxamide 41-2272 has several advantages and limitations for lab experiments, including:
Advantages:
- Potent and selective: 1-benzyl-3-nitro-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-5-carboxamide 41-2272 is a potent and selective activator of sGC, which makes it a valuable tool for studying the physiological effects of cGMP.
- Stable and soluble: 1-benzyl-3-nitro-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-5-carboxamide 41-2272 is stable and soluble in various solvents, which makes it easy to handle in lab experiments.
- Well-characterized: 1-benzyl-3-nitro-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-5-carboxamide 41-2272 has been extensively studied and characterized in various in vitro and in vivo models, which makes it a reliable tool for scientific research.
Limitations:
- Costly: 1-benzyl-3-nitro-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-5-carboxamide 41-2272 is a relatively expensive compound, which may limit its use in some lab experiments.
- Potential off-target effects: 1-benzyl-3-nitro-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-5-carboxamide 41-2272 may have potential off-target effects on other enzymes or signaling pathways, which may complicate the interpretation of lab experiments.
- Limited bioavailability: 1-benzyl-3-nitro-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-5-carboxamide 41-2272 has limited bioavailability in vivo, which may limit its use in some animal models.

Zukünftige Richtungen

There are several future directions for the research on 1-benzyl-3-nitro-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-5-carboxamide 41-2272, including:
- Development of more potent and selective sGC activators: Although 1-benzyl-3-nitro-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-5-carboxamide 41-2272 is a potent and selective sGC activator, there is still a need for more potent and selective compounds that can be used in various therapeutic applications.
- Investigation of the therapeutic potential of 1-benzyl-3-nitro-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-5-carboxamide 41-2272 in various diseases: 1-benzyl-3-nitro-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-5-carboxamide 41-2272 has shown promising results in various preclinical models of diseases such as pulmonary hypertension and heart failure. Further studies are needed to investigate its therapeutic potential in these and other diseases.
- Development of new formulations and delivery methods: 1-benzyl-3-nitro-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-5-carboxamide 41-2272 has limited bioavailability in vivo, which may limit its use in some therapeutic applications. Further studies are needed to develop new formulations and delivery methods that can improve its bioavailability and efficacy.
- Investigation of the off-target effects of 1-benzyl-3-nitro-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-5-carboxamide 41-2272: Although 1-benzyl-3-nitro-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-5-carboxamide 41-2272 is a selective sGC activator, it may have potential off-target effects on other enzymes or signaling pathways. Further studies are needed to investigate these effects and their potential implications for therapeutic applications.

Synthesemethoden

The synthesis of 1-benzyl-3-nitro-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-5-carboxamide 41-2272 involves several steps, starting from the reaction of 4-methoxy-2-methylbenzoic acid with benzylamine to form 4-methoxy-2-methyl-N-benzylbenzamide. This intermediate is then reacted with nitrous acid to form the corresponding diazonium salt, which is subsequently coupled with 3-nitropyrazole-5-carboxamide to form the final product, 1-benzyl-3-nitro-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-5-carboxamide 41-2272. The overall yield of this synthesis method is around 30-40%.

Wissenschaftliche Forschungsanwendungen

1-benzyl-3-nitro-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-5-carboxamide 41-2272 has been extensively used in scientific research for its ability to activate sGC and increase the production of cyclic guanosine monophosphate (cGMP), a key signaling molecule in various physiological processes. It has been shown to have potent vasodilatory effects on various blood vessels, including pulmonary, systemic, and coronary arteries, which makes it a potential therapeutic agent for diseases such as pulmonary hypertension and heart failure.

Eigenschaften

Produktname

1-benzyl-3-nitro-N-(4-methoxy-2-methylphenyl)-1H-pyrazole-5-carboxamide

Molekularformel

C19H18N4O4

Molekulargewicht

366.4 g/mol

IUPAC-Name

2-benzyl-N-(4-methoxy-2-methylphenyl)-5-nitropyrazole-3-carboxamide

InChI

InChI=1S/C19H18N4O4/c1-13-10-15(27-2)8-9-16(13)20-19(24)17-11-18(23(25)26)21-22(17)12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,20,24)

InChI-Schlüssel

QNFZBHDGHLDFIK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=CC(=NN2CC3=CC=CC=C3)[N+](=O)[O-]

Kanonische SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=CC(=NN2CC3=CC=CC=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.